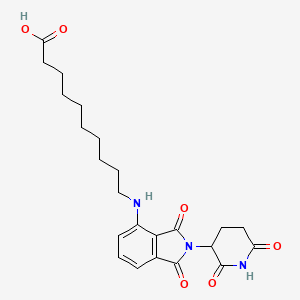

Pomalidomide-C9-COOH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-C9-COOH involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

Formation of the Isoindoline-1,3-dione Core: This step involves the reaction of phthalic anhydride with ammonia to form phthalimide, which is then converted to isoindoline-1,3-dione.

Introduction of the Piperidine Moiety: The isoindoline-1,3-dione is reacted with 3-aminopiperidine-2,6-dione to form the core structure of pomalidomide.

Functionalization at C9:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow synthesis techniques to improve yield and purity while reducing production time and cost .

化学反応の分析

Types of Reactions

Pomalidomide-C9-COOH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.

Major Products

科学的研究の応用

Pomalidomide-C9-COOH has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects in treating various cancers and inflammatory diseases.

Industry: Utilized in the development of new materials and chemical processes

作用機序

Pomalidomide-C9-COOH exerts its effects through multiple mechanisms:

Immunomodulation: Enhances T cell and natural killer cell-mediated immunity.

Anti-proliferative: Inhibits the proliferation of tumor cells and induces apoptosis.

Molecular Targets: Binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in tumor growth

類似化合物との比較

Similar Compounds

Thalidomide: The parent compound with similar immunomodulatory properties.

Lenalidomide: Another thalidomide analogue with enhanced potency and reduced toxicity.

CC-220: A newer IMiD with distinct molecular interactions and therapeutic potential

Uniqueness

This modification allows for the development of novel derivatives with improved therapeutic profiles and reduced side effects .

生物活性

Pomalidomide-C9-COOH is a derivative of pomalidomide, a third-generation immunomodulatory drug (IMiD) primarily used in the treatment of multiple myeloma and other hematological malignancies. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

Pomalidomide and its derivatives exert their biological effects primarily through the modulation of the immune system and direct anti-cancer activity. The key mechanisms include:

- Cereblon (CRBN) Binding : Pomalidomide acts as a molecular glue that binds to the CRBN E3 ubiquitin ligase complex, facilitating the degradation of specific transcription factors such as IKZF1 and IKZF3. This leads to decreased expression of oncogenic factors like c-MYC and IRF4, promoting apoptosis in malignant cells .

- Immune Modulation : Pomalidomide enhances T-cell and natural killer (NK) cell responses against tumors by increasing the production of cytokines such as IL-2 and TNF-α. This immune activation is crucial for controlling tumor growth and enhancing anti-tumor immunity .

In Vitro Studies

This compound has demonstrated significant antiproliferative effects in various cancer cell lines, particularly those resistant to conventional therapies. Key findings include:

- Antiproliferative Activity : In studies involving multiple myeloma cell lines, this compound exhibited strong inhibition of cell proliferation, with IC50 values comparable to those of pomalidomide .

- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with this compound resulted in increased annexin V positivity, indicating enhanced apoptotic cell death in treated cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Pomalidomide | RPMI8226 | 0.5 | CRBN-mediated degradation |

| This compound | RPMI8226 | 0.7 | CRBN-mediated degradation |

In Vivo Studies

Preclinical models have further validated the efficacy of this compound:

- Xenograft Models : In mouse models bearing human multiple myeloma xenografts, administration of this compound led to significant tumor regression compared to controls. The compound was well-tolerated with manageable side effects .

- Synergistic Effects : Combination studies indicated that this compound could enhance the efficacy of existing therapies such as bortezomib, suggesting potential for use in combination regimens .

Case Studies

Several clinical case studies have highlighted the potential benefits of using Pomalidomide derivatives in refractory cases:

- Case Study 1 : A 65-year-old male with relapsed multiple myeloma showed a marked response after switching to a regimen including this compound after failing lenalidomide therapy. His M-protein levels decreased significantly over three cycles .

- Case Study 2 : A cohort study involving patients with refractory lymphoma demonstrated that those treated with this compound exhibited improved progression-free survival compared to historical controls receiving standard care .

特性

IUPAC Name |

10-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]decanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O6/c27-18-13-12-17(21(30)25-18)26-22(31)15-9-8-10-16(20(15)23(26)32)24-14-7-5-3-1-2-4-6-11-19(28)29/h8-10,17,24H,1-7,11-14H2,(H,28,29)(H,25,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTVAMUEPLYYJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。